molecular formula C8H14O3 B2921536 4-Ethoxy-1,6-dioxaspiro[2.5]octane CAS No. 2248260-69-5

4-Ethoxy-1,6-dioxaspiro[2.5]octane

Cat. No.: B2921536
CAS No.: 2248260-69-5
M. Wt: 158.197
InChI Key: PJFDUQWVQYSRON-UHFFFAOYSA-N
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Description

4-Ethoxy-1,6-dioxaspiro[25]octane is a heterocyclic organic compound characterized by a spiro structure, which includes an ethoxy group and a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane can be achieved through several methods. One common approach involves the oxidation of 4-methylenetetrahydropyran using an organic peroxo compound . Another method includes the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid, followed by further reactions to form the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,6-dioxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Methanol and Phenols: Used in nucleophilic substitution reactions.

    Sulfuric Acid and Sodium Hydroxide: Employed in ring-opening reactions.

    Hydrogen Peroxide: Utilized in oxidation reactions.

Major Products Formed

Scientific Research Applications

4-Ethoxy-1,6-dioxaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,6-dioxaspiro[2.5]octane involves the fission of the oxirane ring when reacting with nucleophiles. This reaction follows the Krasuskii rule, where the ring opens at the least substituted carbon atom . The compound’s reactivity is influenced by the presence of the ethoxy group and the dioxaspiro ring system, which can stabilize or destabilize intermediates formed during reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,6-dioxaspiro[2.5]octane is unique due to the presence of the ethoxy group, which can influence its reactivity and potential applications. The ethoxy group can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-ethoxy-1,6-dioxaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-10-7-5-9-4-3-8(7)6-11-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFDUQWVQYSRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC12CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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